3-(4-cyanophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-cyanophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide is an organic compound with a complex structure that includes a cyanophenyl group, a thiophene ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-cyanophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled together under specific conditions. For instance, the cyanophenyl group can be introduced through a nucleophilic substitution reaction, while the thiophene and pyridine rings can be synthesized via cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-cyanophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-(4-cyanophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: It may have potential as a bioactive compound, interacting with biological targets.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(4-cyanophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-cyanophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)butanamide
- 3-(4-cyanophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pentanamide
Uniqueness
3-(4-cyanophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical properties and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(4-cyanophenyl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c21-13-16-5-3-15(4-6-16)7-8-20(24)23-14-17-9-10-22-18(12-17)19-2-1-11-25-19/h1-6,9-12H,7-8,14H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTCESZFZJLXMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)CCC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.